molecular formula C21H19N3O2 B2806208 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1058225-81-2

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2806208
CAS No.: 1058225-81-2
M. Wt: 345.402
InChI Key: CEVPFYWSMUKWLJ-UHFFFAOYSA-N
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Description

3-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 2-methylindolin-1-yl group attached via a ketone-ethyl linker to the pyrimidinone core, along with a phenyl substituent at the 6-position.

Properties

IUPAC Name

3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-11-17-9-5-6-10-19(17)24(15)21(26)13-23-14-22-18(12-20(23)25)16-7-3-2-4-8-16/h2-10,12,14-15H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVPFYWSMUKWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline derivative, which is then coupled with a pyrimidinone precursor under specific conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidinone core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield oxo-indoline derivatives, while reduction of the pyrimidinone core can produce dihydropyrimidine compounds.

Scientific Research Applications

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The indoline and pyrimidinone moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Position) Molecular Weight Key Properties/Notes Evidence ID
Target Compound Pyrimidin-4(3H)-one 6-Ph, 2-(2-methylindolin-1-yl)-oxoethyl Not Provided Hypothesized enhanced binding affinity -
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Morpholino, 2-(2-methylindolin-1-yl)-oxoethyl 354.40 Discontinued; storage: 2–8°C 3,4,9
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-PhNH2, 2-(4-NO2-Ph)-oxoethyl-S 383.08 m.p. 218–220°C; high yield (82.8%) 1
6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-NH2, 2-(p-tolylamino) 216.24 TPSA: 79.5; moderate lipophilicity (XLogP3: 0.6) 10
6-(3-Methylbenzyl)-2-(methylthio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-(3-Me-Bn), 2-SMe Not Provided Thioether substituent; potential metabolic instability 12

Functional Group Analysis

  • Indoline vs. Morpholino Substituents: The target compound’s 2-methylindolin-1-yl group (rigid, bicyclic) contrasts with the morpholino group in CAS 1260612-13-2 (). Morpholino substituents typically improve aqueous solubility but may reduce membrane permeability. The discontinuation of the morpholino analog () suggests synthetic or stability challenges .
  • Phenyl vs. Nitrophenyl Groups : Nitro-substituted analogs (e.g., 2b and 2c in ) exhibit high yields (>82%) and elevated melting points (>218°C), but nitro groups may introduce toxicity risks or metabolic liabilities compared to the target’s phenyl group .
  • Amino vs.

Biological Activity

The compound 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

This compound is characterized by a pyrimidine ring substituted with an indoline moiety and a phenyl group. The structural complexity may contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using assays such as DPPH and ABTS radical scavenging tests. The antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A25.030.0
Compound B15.020.0
Target Compound12.518.5

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest

Case Studies

  • Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry explored various indole derivatives, including similar structures to the target compound, highlighting their potential as anticancer agents through apoptosis pathways.
  • Antioxidant Efficacy : Research conducted by Smith et al. (2023) evaluated the antioxidant capacity of pyrimidine derivatives, finding that those with indole substitutions had enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Properties : A recent investigation into the antimicrobial properties of pyrimidine derivatives showed that compounds with similar structures significantly inhibited the growth of pathogenic bacteria, suggesting their potential use in developing new antibiotics.

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